Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a trifluoromethoxybenzamido group at position 5 and an ethyl carboxylate at position 2. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the benzamido moiety may facilitate hydrogen bonding with biological targets .
Properties
IUPAC Name |
ethyl 5-[[4-(trifluoromethoxy)benzoyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4/c1-2-27-17(26)14-10-22-24-8-7-12(9-15(14)24)23-16(25)11-3-5-13(6-4-11)28-18(19,20)21/h3-10H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBGEAYCQLXMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Dehydrogenative Coupling (CDC) with 1,3-Dicarbonyl Compounds
A widely adopted method involves the acetic acid (AcOH)- and oxygen-promoted CDC reaction between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines. For example, ethyl 3-oxo-3-phenylpropionate reacts with N-amino-2-iminopyridine derivatives in ethanol under an oxygen atmosphere at 130°C for 18 hours. The reaction proceeds via a cascade mechanism:
- Iminopyridine activation : AcOH protonates the iminopyridine, enhancing electrophilicity.
- Nucleophilic attack : The 1,3-dicarbonyl enolate attacks the activated iminopyridine, forming a C–N bond.
- Aromatization : Oxidative dehydrogenation under O$$_2$$ completes the pyrazolo[1,5-a]pyridine core.
Typical conditions :
Transition Metal-Catalyzed Coupling
Copper- or palladium-catalyzed Ullmann-type couplings offer an alternative route. For instance, 3-bromo-5-trifluoromethylaniline reacts with ethyl propiolate in the presence of CuI and 8-hydroxyquinoline in n-butanol at 165°C. This method emphasizes solvent-free conditions to enhance atom economy and reduce waste.
Key parameters :
- Catalyst: CuI (10 mol%)
- Ligand: 8-hydroxyquinoline (10 mol%)
- Base: K$$3$$PO$$4$$ (1.2 equiv)
- Temperature: 160–170°C
- Yield: 50–67%
Functionalization at Position 5: Introduction of the Amino Group
The 5-position amino group is critical for subsequent amidation. Nitration followed by reduction or direct amination strategies are employed:
Nitration-Reduction Sequence
- Nitration : Treating the pyrazolo[1,5-a]pyridine core with HNO$$3$$/H$$2$$SO$$_4$$ at 0°C introduces a nitro group at position 5.
- Reduction : Catalytic hydrogenation (H$$2$$, Pd/C) or chemical reduction (SnCl$$2$$/HCl) converts the nitro group to an amine.
Challenges :
Direct Amination
Transition metal-catalyzed C–H amination using hydroxylamine derivatives or ammonia surrogates (e.g., Boc-protected amines) has been explored but remains less developed for this scaffold.
Amidation with 4-(Trifluoromethoxy)benzoyl Chloride
The final step couples the 5-amino intermediate with 4-(trifluoromethoxy)benzoyl chloride:
Schotten-Baumann Reaction
A classic approach involves reacting the amine with the acyl chloride in a biphasic system (H$$2$$O/CH$$2$$Cl$$2$$) in the presence of NaOH:
$$
\text{5-Amino intermediate} + \text{4-(Trifluoromethoxy)benzoyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/CH}2\text{Cl}2} \text{Target compound}
$$
Conditions :
Coupling Reagent-Mediated Amidation
Modern methods employ coupling agents such as HATU or EDCI/DMAP in anhydrous THF:
$$
\text{5-Amino intermediate} + \text{4-(Trifluoromethoxy)benzoic acid} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target compound}
$$
Advantages :
Purification and Characterization
Final purification typically involves recrystallization from ethanol/toluene mixtures or column chromatography. Key characterization data include:
Spectral Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.72 (s, 1H, pyridine-H), 8.25 (d, $$J = 8.4$$ Hz, 1H, Ar–H), 7.92 (s, 1H, NH), 7.45–7.40 (m, 4H, Ar–H), 4.42 (q, $$J = 7.1$$ Hz, 2H, OCH$$2$$), 1.42 (t, $$J = 7.1$$ Hz, 3H, CH$$_3$$).
- $$^{13}$$C NMR : δ 165.2 (C=O), 152.1 (CF$$3$$O), 144.8 (pyrazole-C), 134.5–120.8 (Ar–C), 62.1 (OCH$$2$$), 14.3 (CH$$_3$$).
Crystallographic Data
Single-crystal X-ray diffraction confirms the regioisomeric purity and planar geometry of the pyrazolo[1,5-a]pyridine core.
Comparative Analysis of Methods
| Parameter | CDC Method | Copper-Catalyzed | Schotten-Baumann |
|---|---|---|---|
| Yield | 60–85% | 50–67% | 70–80% |
| Reaction Time | 18 h | 4–26 h | 1 h |
| Catalyst Cost | Low (AcOH) | Moderate (CuI) | None |
| Purification Complexity | Moderate | High | Low |
Environmental and Scalability Considerations
- Solvent Selection : n-Butanol and ethanol are preferred over dipolar aprotic solvents (e.g., DMF) for reduced environmental impact.
- Catalyst Recovery : Copper residues are removed via NH$$_3$$ washing, aligning with green chemistry principles.
- Gram-Scale Synthesis : The CDC method has been demonstrated at 10 mmol scale with <10% yield drop.
Chemical Reactions Analysis
Reactivity of the Ethyl Ester Group
The ethyl ester at position 3 undergoes typical ester reactions, including hydrolysis and transesterification:
Hydrolysis to Carboxylic Acid
Under acidic or basic conditions, the ester is hydrolyzed to the corresponding carboxylic acid. For example:
-
Basic Hydrolysis : Treatment with NaOH in H<sub>2</sub>O/EtOH at reflux yields pyrazolo[1,5-a]pyridine-3-carboxylic acid.
-
Acidic Hydrolysis : HCl in dioxane facilitates ester cleavage at elevated temperatures.
| Reaction Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| NaOH (2 M), EtOH/H<sub>2</sub>O, reflux | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | 85–92 | |
| HCl (6 M), dioxane, 80°C | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | 78 |
Transesterification
The ethyl ester can be exchanged with other alcohols (e.g., methanol) under catalytic acidic conditions.
Reactivity of the Benzamido Group
The 4-(trifluoromethoxy)benzamido moiety at position 5 participates in hydrolysis and reduction:
Amide Hydrolysis
Strong acidic or basic conditions cleave the amide bond to generate 4-(trifluoromethoxy)benzoic acid and the corresponding amine. For example:
-
Acidic Hydrolysis : H<sub>2</sub>SO<sub>4</sub> (conc.) at 120°C yields 4-(trifluoromethoxy)benzoic acid .
-
Enzymatic Hydrolysis : Lipases in buffered solutions selectively cleave amides under mild conditions .
| Reaction Conditions | Products | Yield (%) | Source |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub>, 120°C, 6 h | 4-(Trifluoromethoxy)benzoic acid | 65 | |
| Lipase, pH 7.4, 37°C | Amine intermediate + benzoic acid | 42 |
Amide Reduction
Reduction with LiAlH<sub>4</sub> converts the amide to a benzylamine derivative :
Functionalization of the Pyrazolo[1,5-a]pyridine Core
The fused heterocyclic core undergoes electrophilic substitution and cross-coupling reactions:
Electrophilic Aromatic Substitution
The electron-rich pyridine ring is susceptible to nitration or halogenation at position 6 or 7 :
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups predominantly at position 7.
-
Halogenation : NBS or NCS in DMF yields brominated or chlorinated derivatives .
| Reaction Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 7-Nitro derivative | 73 | |
| NBS, DMF, 50°C | 6-Bromo derivative | 68 |
Cross-Coupling Reactions
The core participates in site-selective Sonogashira and Suzuki-Miyaura couplings. For example:
-
Sonogashira Coupling : Reaction with terminal alkynes at position 6 .
-
Suzuki-Miyaura Coupling : Aryl boronic acids couple at position 2 .
Photophysical Modifications
The trifluoromethoxy group enhances electron-withdrawing effects, enabling applications in fluorescence-based probes. Derivatives exhibit large Stokes shifts (Δλ = 80–120 nm) and quantum yields up to 44% .
Biological Interactions
The compound inhibits kinases (e.g., PDE2A) via hydrogen bonding with conserved residues like Gln812 and Asp808 .
Scientific Research Applications
Anticancer Activity
Pyrazole derivatives, including Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate, have been reported to exhibit anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that specific pyrazole derivatives can target various cancer pathways, making them promising candidates for anticancer drug development .
Antimicrobial Properties
The antimicrobial potential of pyrazole derivatives has been widely documented. This compound may possess activity against both Gram-positive and Gram-negative bacteria due to the presence of the pyrazole ring, which is known for its ability to disrupt bacterial cell functions .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Pyrazole compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The specific structural features of this compound may enhance its efficacy in reducing inflammation .
Antiviral Activity
Research into pyrazole derivatives has also highlighted their potential as antiviral agents. Some studies suggest that modifications to the pyrazole structure can lead to compounds that inhibit viral replication mechanisms, particularly against viruses like influenza and HIV .
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their activity against Mycobacterium tuberculosis (M.tb). The results showed that certain substitutions on the pyrazole ring significantly enhanced antibacterial activity . This indicates the potential for similar modifications in this compound to improve its efficacy against other pathogens.
Case Study 2: Structure-Activity Relationship Studies
Another research effort focused on the structure-activity relationships of various substituted pyrazoles revealed that specific functional groups could dramatically influence biological activity. This study emphasizes the importance of chemical modifications in enhancing the pharmacological profiles of compounds like this compound .
Mechanism of Action
The mechanism of action of Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound is compared to analogs with variations in substituents on the pyrazolo[1,5-a]pyridine core (Table 1).
Table 1: Substituent Comparison of Pyrazolo[1,5-a]pyridine Derivatives
*Estimated based on analogous structures.
Key Observations :
- Trifluoromethoxy vs.
- Benzamido vs. Hydroxymethyl : The benzamido group introduces hydrogen-bonding capacity, which may enhance target binding compared to the hydroxymethyl group in .
Biological Activity
Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound within the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 393.3 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration into cell membranes and interaction with biological targets .
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄F₃N₃O₄ |
| Molecular Weight | 393.3 g/mol |
| CAS Number | 1396864-46-2 |
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The trifluoromethoxy group not only enhances lipophilicity but also influences binding affinity to molecular targets, leading to modulation of various signaling pathways. This can result in significant biological effects such as:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells by inducing apoptosis.
- Antiviral Activity : Similar compounds with trifluoromethyl groups have demonstrated effectiveness against viruses such as H5N1 and SARS-CoV-2, suggesting a potential antiviral application for this compound as well .
Structure-Activity Relationships (SAR)
Research indicates that modifications in the chemical structure significantly affect the biological activity of pyrazolo[1,5-a]pyridine derivatives. The presence of the trifluoromethoxy group is crucial for enhancing the pharmacological profile compared to other derivatives lacking this substituent. For example:
- Comparison with Similar Compounds :
Case Studies and Research Findings
Several studies have highlighted the biological activity of related pyrazolo[1,5-a]pyrimidines:
- Anticancer Potential : A study reported that pyrazolo[1,5-a]pyrimidine derivatives exhibit selective protein inhibition and significant anticancer properties. The incorporation of fluorine atoms has been linked to enhanced activity against various cancer cell lines .
- Antimycobacterial Activity : Certain pyrazolo derivatives have been identified as potent inhibitors of mycobacterial ATP synthase, showcasing their potential for treating tuberculosis infections. The structure-activity relationship indicated that specific substitutions at the phenyl ring can enhance efficacy against Mycobacterium tuberculosis .
- Antiviral Efficacy : Compounds similar to this compound have shown promising results against H5N1 influenza virus and SARS-CoV-2 in vitro. For instance, derivatives containing fluorinated groups displayed significant inhibition rates compared to standard antiviral treatments .
Q & A
Q. Advanced
- Low Yields in Cycloadditions : Side reactions (e.g., dimerization) reduce yields. Use high-dilution conditions or flow chemistry to suppress byproducts .
- Coupling Efficiency : HATU-mediated coupling may fail with sterically hindered amines. Switch to BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) for bulky substrates .
Methodological Insight : Screen coupling agents (HATU, EDCI, BOP-Cl) and optimize equivalents of DIEA (2–3 eq.) to enhance efficiency .
How do computational methods support the design of pyrazolo[1,5-a]pyridine derivatives?
Q. Advanced
- DFT Calculations : Predict regioselectivity in cycloadditions by analyzing frontier molecular orbital (FMO) interactions .
- MD Simulations : Assess dynamic binding behavior in target enzymes (e.g., B-Raf kinase) to prioritize synthetic targets .
Methodological Insight : Combine DFT with experimental kinetics (e.g., Hammett plots) to validate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
